[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine
Overview
Description
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine is a versatile organic compound with the molecular formula C10H16N4 It is characterized by a pyrazine ring attached to a piperidine ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine typically involves the reaction of pyrazine derivatives with piperidine and methylamine under controlled conditions. One common method includes the following steps:
Formation of the Pyrazine-Piperidine Intermediate: Pyrazine is reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Introduction of the Methylamine Group: The intermediate product is then treated with formaldehyde and ammonium chloride to introduce the methylamine group through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyrazine oxides and piperidine derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the pyrazine ring.
Scientific Research Applications
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine is utilized in several scientific research domains:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include neurotransmitter regulation and signal transduction processes, making it relevant in the treatment of neurological conditions.
Comparison with Similar Compounds
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine can be compared with other similar compounds, such as:
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]methanol: Differing by the presence of a hydroxyl group instead of an amine group.
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]ethylamine: Featuring an ethyl group in place of the methyl group.
[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]acetamide: Containing an acetamide group instead of the amine group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1-pyrazin-2-ylpiperidin-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10/h3-4,8-9H,1-2,5-7,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCQVGAIMMSEGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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